Stereochemical Configuration Drives TRPA1 Modulation: (S)-(+) vs. (R)-(-) Enantiomers
The (S)-(+) enantiomer is documented as a TRPA1 antagonist with a measured IC₅₀ of 5.5 µM against rat TRPA1 expressed in HEK293 cells, assessed by inhibition of allyl isothiocyanate-induced intracellular Ca²⁺ elevation [1]. The corresponding (R)-(-) enantiomer (CAS 745784-01-4) has not been independently reported in this assay within the BindingDB/ChEMBL corpus, precluding a direct enantiomeric potency ratio. However, the stereochemical dependence of isothiocyanate bioactivity is well-established: for the chiral natural ITC sulforaphane, the native (R)-enantiomer is the active chemoprotective agent while the (S)-antipode is inactive or poorly active [2]. By analogy, the (S)-(+) configuration of the target compound cannot be assumed to be equipotent to its (R)-(-) enantiomer at TRPA1 or any other stereosensitive target.
| Evidence Dimension | TRPA1 antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 5.5 µM (S)-(+) enantiomer |
| Comparator Or Baseline | (R)-(-) enantiomer: no TRPA1 data available; sulforaphane (R)-enantiomer active vs. (S)-enantiomer inactive (class-level precedent) |
| Quantified Difference | Stereochemical identity confirmed; enantiomer-specific potency divergence cannot be ruled out |
| Conditions | Rat recombinant TRPA1 expressed in HEK293 cells; inhibition of 100 µM allyl isothiocyanate-induced Ca²⁺ flux; 5 min pre-incubation; fluorimetric readout (Fluo-4 AM) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for any TRPA1-targeted screening campaign, as the opposite enantiomer may produce a false negative or inverted pharmacological profile.
- [1] ChEMBL Database. Compound CHEMBL195624 (BDBM50410498). TRPA1 Antagonist IC₅₀: 5.50E+3 nM. Deposited by Sapienza University of Rome. Accessed via BindingDB. View Source
- [2] Cirilli R, Ferretti R, Gallinella B, et al. Direct HPLC enantioseparation of chemopreventive chiral isothiocyanates sulforaphane and iberin on immobilized amylose-based chiral stationary phases. J Chromatogr A. 2020;1630:461533. View Source
